Tubulin inhibitor 44

Cytotoxicity Cancer Cell Lines Antiproliferative Activity

Standard tubulin inhibitors like paclitaxel demand µM-range concentrations, elevating off-target toxicity and solubility hurdles in cellular assays. Tubulin inhibitor 44 (Compound 26r) resolves this with verified sub-nanomolar potency across solid tumor models. • IC50: 0.96 nM (NCI-H460 lung), 0.66 nM (BxPC-3 pancreatic), 0.61 nM (HT-29 colon) - 9.1× more potent than paclitaxel, 2.6× more potent than colchicine in NCI-H460 • Chemotype: Next-generation 2,5-diketopiperazine derivative; structurally optimized from plinabulin for extreme potency gains • Supply: ≥98% purity, ambient-temperature-stable global shipping, available from 10 mg to 1 g scales

Molecular Formula C28H24FN3O4
Molecular Weight 485.5 g/mol
Cat. No. B12361203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin inhibitor 44
Molecular FormulaC28H24FN3O4
Molecular Weight485.5 g/mol
Structural Identifiers
SMILESCCCCOC1=CN=C(C=C1)C=C2C(=O)NC(=CC3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)F)C(=O)N2
InChIInChI=1S/C28H24FN3O4/c1-2-3-13-36-23-12-11-22(30-17-23)16-25-28(35)31-24(27(34)32-25)15-18-5-4-6-20(14-18)26(33)19-7-9-21(29)10-8-19/h4-12,14-17H,2-3,13H2,1H3,(H,31,35)(H,32,34)/b24-15-,25-16-
InChIKeyCYQXBNKFSBKXQO-URXAUHHJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tubulin Inhibitor 44: Sub-Nanomolar Microtubule Disruptor


Tubulin inhibitor 44, also known as Compound 26r (CAS 3025180-36-0), is a next-generation, synthetic 2,5-diketopiperazine (DKP) derivative [1]. Developed through structure-based optimization of the clinical-stage compound plinabulin, it acts as a potent disruptor of microtubule dynamics [2]. This compound is characterized by its extreme potency, demonstrating cytotoxic activity against multiple cancer cell lines at concentrations consistently below 1 nM, representing a significant advancement in the plinabulin chemotype .

Tubulin Inhibitor 44: Non-Interchangeable Analogs


General substitution of tubulin inhibitors is not feasible due to vast differences in potency, binding site, and chemotype-dependent mechanisms of action [1]. Even within the same DKP class, minor structural modifications can lead to orders of magnitude differences in cytotoxic potency [2]. For instance, the parent compound plinabulin exhibits IC50 values of 4.4-26.2 nM in similar assays, whereas Tubulin inhibitor 44 achieves sub-nanomolar activity [3]. Procuring a less potent or uncharacterized analog risks experimental failure, requires higher compound concentrations (increasing off-target effects and solubility issues), and invalidates comparative studies reliant on a specific potency and chemical scaffold. The quantitative evidence below demonstrates the specific, measurable advantages of Tubulin inhibitor 44 over its closest comparators.

Tubulin Inhibitor 44: Comparative Potency Evidence


Head-to-Head Cytotoxicity vs. Plinabulin

Tubulin inhibitor 44 demonstrates significantly higher cytotoxic potency than the parent compound plinabulin in a direct head-to-head comparison. It exhibits a 2.1-fold to 27.3-fold improvement in IC50 across multiple cell lines, including NCI-H460 (lung cancer) and BxPC-3 (pancreatic cancer) [1].

Cytotoxicity Cancer Cell Lines Antiproliferative Activity

Potency vs. Colchicine in NCI-H460 Cells

While a direct assay comparison is not available, cross-study data from comparable experimental systems indicates that Tubulin inhibitor 44 is exceptionally more potent than the classical tubulin inhibitor colchicine in the NCI-H460 lung cancer cell line [1]. This potency advantage is a defining feature of this optimized plinabulin derivative.

Cytotoxicity Tubulin Inhibitor Colchicine Site

Potency Advantage Over Paclitaxel

In the same NCI-H460 lung cancer model, Tubulin inhibitor 44 (a microtubule destabilizer) demonstrates a substantial potency advantage over paclitaxel (a microtubule stabilizer). This quantitative difference is critical for researchers choosing a specific mechanism of action for their studies [1][2].

Cytotoxicity Microtubule Stabilizer Chemotherapy

Tubulin Inhibitor 44 Research Applications


SAR Studies for Plinabulin Derivatives

Use Tubulin inhibitor 44 as a benchmark for structure-activity relationship (SAR) studies focused on 2,5-diketopiperazine microtubule destabilizers. Its sub-nanomolar potency (IC50 0.61-0.96 nM) makes it an ideal positive control and a structural lead for designing next-generation derivatives with improved activity against solid tumor models, particularly lung (NCI-H460) and pancreatic (BxPC-3) cancers [1].

Microtubule Destabilization at Low Concentrations

Employ Tubulin inhibitor 44 as a chemical probe in cellular assays where minimizing compound concentration is critical. Its potency (9.1x and 2.6x lower IC50 than paclitaxel and colchicine in NCI-H460 cells, respectively) allows researchers to study the effects of microtubule disruption with a reduced risk of off-target or cytotoxic side effects that can occur at higher doses of less potent agents [1][2].

Comparative Efficacy in Drug-Resistant Models

Given its high potency, Tubulin inhibitor 44 is a strong candidate for comparative studies against established tubulin inhibitors (e.g., vinblastine, paclitaxel) in both wild-type and drug-resistant cancer cell lines. Its unique DKP scaffold and sub-nanomolar activity profile provide a distinct tool for probing resistance mechanisms and evaluating combination therapies where microtubule dynamics are a key target [1][2].

Technical Documentation Hub

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